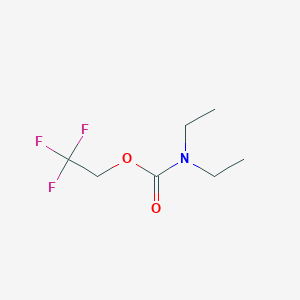
2,2,2-trifluoroethyl N,N-diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N,N-diethylcarbamate: is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is known for its unique chemical properties, including a boiling point of approximately 164.4°C and a density of 1.163 g/cm³ . This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester typically involves the reaction of diethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-trifluoroethyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Diethylamine and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N,N-diethylcarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity . The trifluoroethyl group enhances its reactivity and specificity towards certain enzymes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- Carbamic acid, (2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2,2,2-trifluoroethyl)-, methyl ester
Comparison: 2,2,2-trifluoroethyl N,N-diethylcarbamate is unique due to its diethyl substitution, which imparts different chemical properties and reactivity compared to its analogs. The presence of the trifluoroethyl group enhances its stability and reactivity, making it more suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
326-94-3 |
|---|---|
Molekularformel |
C7H12F3NO2 |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H12F3NO2/c1-3-11(4-2)6(12)13-5-7(8,9)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
BXNLMPJGXPPXST-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OCC(F)(F)F |
Kanonische SMILES |
CCN(CC)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















